molecular formula C8H13Br2ClO2 B1457863 1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane CAS No. 851900-13-5

1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane

Cat. No. B1457863
M. Wt: 336.45 g/mol
InChI Key: ZNVFQDWKNAZAMH-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane is a chemical compound with the formula C₈H₁₃Br₂ClO₂ . It is a halogenated cyclopropane derivative .


Synthesis Analysis

This compound has been reported to be synthesized from 3-chloro-2-(chloromethyl)-1-propene . It is formed as an intermediate during the synthesis of [1.1.1]propellane by Szeimies method .


Molecular Structure Analysis

The molecular weight of 1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane is 296.82 . The linear formula is Br2C3H2(CH2Cl)2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 48-50 °C .

Scientific Research Applications

Synthesis and Chemical Properties

1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane has been used in the synthesis of various organic compounds. For instance, it contributed to the synthesis of 3,3,4,4-tetraethoxybut-1-yne (TEB) through a ring-opening process. TEB demonstrated high thermal stability up to 150°C and stability in neutral and basic aqueous solutions. However, it was found to be unstable in acidic media, leading to different products based on reaction conditions (Sydnes et al., 2007).

Hydrodehalogenation Studies

Research involving 1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane includes its conversion into monohalo-cyclopropanes. This transformation was achieved using ethyl magnesium bromide and titanium isopropoxide in ether, a process yielding non-halogenated cyclopropane from the dibromide (Dulayymi et al., 1996).

Cyclopropane Derivatives Synthesis

The compound has been involved in the formation of cyclopropane derivatives, such as 1,1-diphenyl-2-ethoxycyclopropane, through reactions with dibromodiphenyl-methane and methyllithium in the presence of ethyl vinyl ether (Murahashi & Moritani, 1967).

Cyclopropanation Reactions

In another study, various (alkoxymethyl)- and (aminomethyl)cyclopropanes were obtained through reactions involving diazomethane and allyl alcohol derivatives in the presence of bis(benzonitrile)palladium dichloride (Tomilov et al., 1990).

Advanced Organic Synthesis

The molecule has been utilized in more complex organic syntheses, such as the generation of 3-(Diethoxymethyl)alkanals and the synthesis of analogues of mutagenic sesquiterpenes, indicating its utility in creating compounds with potential biological activities (Saigo et al., 1981); (Gustafsson & Sterner, 1995).

Safety And Hazards

1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane is classified as an irritant . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1,1-dibromo-2-chloro-2-(diethoxymethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br2ClO2/c1-3-12-6(13-4-2)7(11)5-8(7,9)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVFQDWKNAZAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1(CC1(Br)Br)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane
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1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane
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1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane
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1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane
Reactant of Route 5
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane
Reactant of Route 6
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1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane

Citations

For This Compound
3
Citations
W Shang, M Terranova, LK Sydnes… - … Process Research & …, 2014 - ACS Publications
3,3,4,4-Tetraethoxybut-1-yne (TEB) is a versatile synthon that can be produced in a four-step synthesis. The third step of the synthesis is a cycloproanation, which has been thoroughly …
Number of citations: 4 pubs.acs.org
T Farooq - 2012 - bora.uib.no
In the first part of the project, two highly functionalized terminal alkynes, 3,3,4,4- tetraethoxybut-1-yne (TEB) and 1,1-diethoxy-but-3-yn-2-one (keto-TEB) have been used for the …
Number of citations: 1 bora.uib.no
BJ Konateh - 2019 - bora.uib.no
The β-hydroxy dithiane, 3-(1,3-dithiane-2-yl)-1,1-diethoxypropan-2-ol, was synthesized from the versatile synthon 3,3,4,4-tetraethoxybut-1-yne (TEB). 1,1-Diethoxy-3-(2-methyl-1,3- …
Number of citations: 0 bora.uib.no

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